5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which are part of the structure of the compound , has been widely studied . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Structural Studies
The synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives involves various chemical reactions, including condensation, oxidation, and substitution processes. For instance, a study on the synthesis of a tricyclic pyrrolopyrimidine nucleoside highlights the intricate chemical processes involved in creating pyrimidine derivatives, showcasing their potential in nucleoside and nucleotide chemistry (Williams, Loakes, & Brown, 1998).
Moreover, the chemical reactivity of pyrimidinyl sulphones and sulphoxides has been documented, indicating their utility in the development of new chemical entities and their importance in understanding nucleophilic displacement reactions (Brown & Ford, 1967).
Antiviral and Antitumor Applications
Some pyrimidine derivatives have been evaluated for their antiviral and antitumor activities. For example, the synthesis and testing of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) were reported, although the compounds showed only slight activity (Saxena et al., 1988).
Additionally, the synthesis of 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides and their evaluation for antileukemic activity in mice represent another area of research, highlighting the potential of pyrimidine derivatives in cancer research (Ramasamy et al., 1990).
Catalysis and Green Chemistry
The development of green chemistry methodologies for the synthesis of pyrimidine derivatives, such as the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, showcases the application of pyrimidine chemistry in creating more sustainable and environmentally friendly chemical processes (Gilbile, Bhavani, & Vyas, 2017).
properties
IUPAC Name |
5-chloro-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3S/c1-17(14,15)13-3-2-8(6-13)16-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVILOXYIMBTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine |
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